molecular formula C15H23NO3S B256518 N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide

N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide

Cat. No. B256518
M. Wt: 297.4 g/mol
InChI Key: HANFPNIIARVXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide, also known as Mecamylamine, is a medication that was first synthesized in the 1950s. It is a non-selective nicotinic acetylcholine receptor antagonist that has been used for various purposes.

Mechanism of Action

N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide is a non-selective nicotinic acetylcholine receptor antagonist. It binds to nicotinic acetylcholine receptors and blocks the action of acetylcholine. This results in decreased neuronal activity in the central nervous system. N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide has been shown to block the rewarding effects of nicotine, which may be useful in treating nicotine addiction.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease blood pressure, heart rate, and body temperature. It has also been shown to decrease the release of dopamine in the brain, which may be related to its ability to block the rewarding effects of nicotine. N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide has been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It has a relatively long half-life, which allows for sustained effects in animal models. However, N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide has several limitations. It has low solubility in water, which can make it difficult to administer. It also has a narrow therapeutic window, which can make dosing difficult.

Future Directions

There are many future directions for the study of N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide. One area of research is the development of more selective nicotinic acetylcholine receptor antagonists. Another area of research is the investigation of the role of nicotinic acetylcholine receptors in various neurological disorders. N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide has been shown to have potential therapeutic effects in depression, anxiety, and addiction. Further research is needed to determine the efficacy of N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide in treating these disorders.

Synthesis Methods

N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide can be synthesized by reacting cyclohexylamine with 2-methoxy-5-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite. The resulting compound is then methylated using methyl iodide. The product is purified by recrystallization from ethanol to obtain N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide.

Scientific Research Applications

N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide has been used in various scientific research studies. It has been used as a tool to study the role of nicotinic acetylcholine receptors in the central nervous system. It has also been used to study the effects of nicotine on the brain and behavior. N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide has been used to investigate the role of nicotinic acetylcholine receptors in addiction, depression, anxiety, and schizophrenia.

properties

Product Name

N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-12-9-10-14(19-3)15(11-12)20(17,18)16(2)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3

InChI Key

HANFPNIIARVXIK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2CCCCC2

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.